Polyethylenimine, ethylenediamine

描述

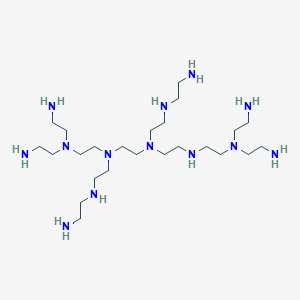

Polyethylenimine, ethylenediamine, is a polymer compound formed by the reaction of 1,2-ethanediamine and aziridine. This compound is known for its high amine density, which makes it highly reactive and versatile in various applications. It is commonly used in fields such as medicine, chemical engineering, and biotechnology due to its unique properties.

准备方法

The synthesis of 1,2-ethanediamine, polymer with aziridine, involves the polymerization of aziridine with 1,2-ethanediamine. There are several methods for preparing this compound:

Chemical Synthesis Method: This method involves reacting ethylenediamine with polyethyleneimine prepolymer under acidic conditions to generate polyethyleneimine.

Continuous Reaction Method: In this method, ethylenediamine and polyethyleneimine prepolymer are added to a reactor simultaneously, and the reaction is carried out at high temperatures to obtain polyethyleneimine.

化学反应分析

Polyethylenimine, ethylenediamine, undergoes various chemical reactions due to its high amine density:

Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amine groups to their corresponding reduced forms.

Substitution: The amine groups can participate in substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents used in these reactions include acids, aldehydes, and anhydrides . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Applications in Biotechnology

2.1 Gene Delivery

Polyethylenimine is extensively utilized as a transfection agent for gene delivery. Its ability to condense DNA into positively charged nanoparticles allows it to facilitate the uptake of genetic material into cells through endocytosis. This mechanism is crucial for applications in gene therapy, where PEI has shown promise in delivering nucleic acids effectively .

Case Study: Gene Therapy Trials

- Objective : To evaluate the efficacy of PEI in delivering therapeutic genes for treating genetic disorders.

- Results : Clinical trials have demonstrated that PEI-based formulations can successfully deliver genes to target tissues, although challenges regarding cytotoxicity remain .

2.2 Tissue Culture

In laboratory settings, PEI enhances the attachment of weakly anchoring cells to culture plates. By coating surfaces with PEI, researchers can improve cell adhesion and growth, which is essential for various tissue engineering applications .

Applications in Material Science

3.1 Low Work Function Modifiers

PEI and its derivatives are employed as low work function modifiers in organic electronics. They effectively reduce the work function of various materials, including metals and conducting polymers, which is critical for developing efficient organic solar cells and light-emitting diodes .

| Application | Material Type | Impact on Performance |

|---|---|---|

| Organic Solar Cells | Conducting Polymers | Enhanced charge transport efficiency |

| Light-Emitting Diodes | Metal Oxides | Improved device stability |

Environmental Applications

4.1 Water Treatment

Polyethylenimine serves as a flocculating agent in water treatment processes. Its ability to bind with contaminants allows for effective removal of particulate matter from water sources .

Applications in Health Sciences

5.1 Drug Delivery Systems

PEI's cationic nature makes it an excellent candidate for developing drug delivery systems, especially for poorly soluble drugs. By forming nanoparticles with drugs, PEI enhances solubility and bioavailability .

Case Study: Pulmonary Delivery

作用机制

The mechanism of action of 1,2-ethanediamine, polymer with aziridine, involves nucleophilic addition of a tertiary amine within the polymer to an aziridinium, resulting in the formation of an unreactive quaternary amine . This interaction allows the compound to exert its effects by interacting with various enzymes, proteins, and other biomolecules.

相似化合物的比较

Polyethylenimine, ethylenediamine, can be compared with other similar compounds such as aziridines and azetidines. These compounds share similar polymerization chemistry and structural properties . 1,2-ethanediamine, polymer with aziridine, is unique due to its high amine density and versatility in various applications.

Similar Compounds

生物活性

Polyethylenimine (PEI) and its derivatives, including those synthesized from ethylenediamine, exhibit significant biological activity that has garnered attention in various fields such as gene therapy, drug delivery, and environmental applications. This article explores the biological properties, applications, and relevant research findings associated with PEI and ethylenediamine.

Overview of Polyethylenimine

Polyethylenimine is a synthetic polymer characterized by its branched structure and high density of amine groups. It is produced through the polymerization of ethylenimine, which can be catalyzed by various methods, including acid-catalyzed processes. The molecular weight of PEI can vary significantly, ranging from 600 to over 1,000,000 Da depending on the synthesis method used .

1. Gene Delivery

PEI is widely recognized for its role as a non-viral vector for gene delivery. Its cationic nature allows it to form complexes with negatively charged nucleic acids (DNA/RNA), enhancing cellular uptake through endocytosis.

- Mechanism : The interaction between PEI and nucleic acids leads to the formation of nanoparticles that protect the genetic material from enzymatic degradation .

- Case Study : A study demonstrated that human serum albumin-coupled PEI showed effective plasmid DNA transfection with low toxicity in vitro .

2. Biocompatibility and Toxicity

The biocompatibility of PEI varies with its molecular weight and degree of branching. Lower molecular weight PEI is generally less toxic compared to higher molecular weight variants.

- Toxicity Studies : Research indicates that high doses of PEI can lead to liver and kidney lesions in animal models. For instance, a study involving beagle dogs fed with PEI showed compound-related changes in kidney and liver functions after nine months . However, lower molecular weight forms exhibited no mutagenic activity in various bacterial assays .

3. Environmental Applications

PEI's ability to capture CO2 has been explored in environmental science. Its amine groups facilitate the adsorption of carbon dioxide, making it a candidate for carbon capture technologies.

- Research Findings : A study highlighted the effectiveness of branched polyethyleneimine in CO2 capture applications, demonstrating its potential for reducing greenhouse gas emissions .

Synthesis Methods

Recent advancements have led to the development of safer synthesis methods for polyethyleneimines that avoid toxic intermediates like aziridine.

- Manganese-Catalyzed Synthesis : A novel method utilizing manganese catalysts for the coupling of ethylene glycol and ethylenediamine has been reported. This method produces branched polyethyleneimines without generating hazardous byproducts .

Comparative Analysis of Biological Activity

| Property | Low Molecular Weight PEI | High Molecular Weight PEI |

|---|---|---|

| Gene Delivery Efficiency | High | Moderate |

| Cytotoxicity | Low | High |

| Mutagenicity | Non-mutagenic | Potentially mutagenic |

| Environmental Impact | Beneficial (CO2 capture) | Limited |

属性

IUPAC Name |

aziridine;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLOAOINZSFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25987-06-8 | |

| Record name | Ethylenediamine-ethylenimine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70948889 | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25987-06-8 | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。